Di-(5-hexenyl)phthalate
Description
Di-(5-hexenyl)phthalate is a phthalate ester characterized by two 5-hexenyl side chains attached to a phthalic acid backbone. The 5-hexenyl group contains a terminal double bond (C=C), distinguishing it from more commonly studied phthalates like di-(2-ethylhexyl)phthalate (DEHP). Its structural uniqueness—linear chains with unsaturation—may influence its physicochemical behavior, metabolic pathways, and environmental persistence, though comprehensive toxicological and environmental data remain sparse .
Properties
CAS No. |
92569-44-3 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis(hex-5-enyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h3-4,9-10,13-14H,1-2,5-8,11-12,15-16H2 |
InChI Key |
KOYDWJZEZNHARE-UHFFFAOYSA-N |
SMILES |
C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C |
Canonical SMILES |
C=CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC=C |
Other CAS No. |
92569-44-3 |
Synonyms |
di-(5-hexenyl)phthalate di-5-HP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds Compared :
- Di-(5-hexenyl)phthalate
- Di-(2-ethylhexyl)phthalate (DEHP)
- Di-n-butyl phthalate (DBP)
- Di-n-octyl phthalate (DNOP)

Structural Insights :
Metabolic Pathways
This compound :
- In rats, oral administration results in rapid hydrolysis to mono-(5-hexenyl)phthalate (primary metabolite), followed by oxidation of the hexenyl chain’s double bond to form epoxides and carboxylated derivatives .
- Limited data exist on secondary metabolites, but unsaturated intermediates may pose unique oxidative stress risks .
DEHP :
- Metabolized to mono-(2-ethylhexyl)phthalate (MEHP), which is further oxidized to 5-OH-MEHP and 5-oxo-MEHP .
DBP :
- Hydrolyzed to mono-n-butyl phthalate (MnBP), a known reproductive toxicant .
Key Difference :
this compound’s unsaturated chain likely leads to reactive epoxide metabolites , unlike DEHP’s stable branched metabolites. This may alter toxicity mechanisms .
Environmental Distribution and Persistence
DEHP :
This compound :
- No direct environmental monitoring data available.
Regulatory Status :
Toxicological Profiles
DEHP :
This compound :
DBP :
- Causes significant reductions in crop yields (e.g., 48.75% decrease in peanut biomass) and higher bioaccumulation in edible parts .
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